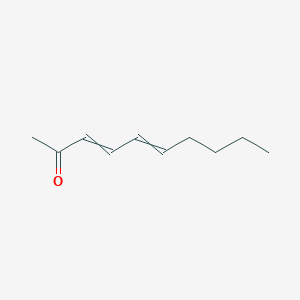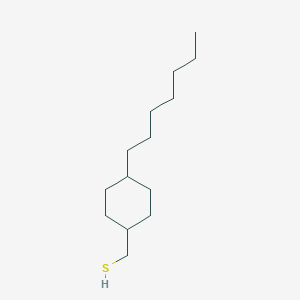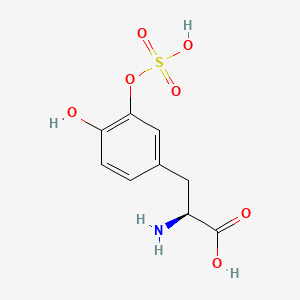
DOPA sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DOPA sulfate, also known as 3,4-dihydroxyphenylalanine sulfate, is a derivative of the amino acid tyrosine. It is a significant compound in the metabolism of catecholamines, which are crucial neurotransmitters in the brain. This compound is involved in various biochemical pathways and has been studied for its potential roles in neurodegenerative diseases and other medical conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DOPA sulfate typically involves the sulfonation of 3,4-dihydroxyphenylalanine (DOPA). This process can be achieved using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve enzymatic methods using tyrosine phenol-lyase (TPL) to catalyze the conversion of tyrosine to DOPA, followed by chemical sulfonation. This method is considered more environmentally friendly and cost-effective compared to purely chemical synthesis routes.
化学反应分析
Types of Reactions
DOPA sulfate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates in the synthesis of melanin and other pigments.
Reduction: Reduction of this compound can lead to the formation of catecholamines such as dopamine.
Substitution: The sulfate group in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dopamine and other catecholamines.
Substitution: Various substituted phenylalanine derivatives.
科学研究应用
DOPA sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in the metabolism of catecholamines and its potential impact on neurodegenerative diseases.
Medicine: Investigated for its therapeutic potential in treating conditions such as Parkinson’s disease and hypertension.
Industry: Utilized in the production of adhesives, coatings, and other materials due to its unique chemical properties.
作用机制
DOPA sulfate exerts its effects primarily through its role in the metabolism of catecholamines. It is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine then acts on dopamine receptors in the brain, influencing various physiological processes such as movement, mood, and cognition. The sulfate group in this compound may also play a role in modulating its bioavailability and stability in biological systems.
相似化合物的比较
Similar Compounds
L-DOPA (Levodopa): A precursor to dopamine, commonly used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in regulating movement and emotional responses.
Methyldopa: An antihypertensive agent that is an analog of DOPA.
Uniqueness of DOPA Sulfate
This compound is unique due to its sulfate group, which influences its solubility, stability, and bioavailability. This makes it distinct from other catecholamine precursors and metabolites. Additionally, the presence of the sulfate group may affect its interactions with enzymes and receptors, leading to different pharmacological and physiological effects.
属性
CAS 编号 |
96253-55-3 |
|---|---|
分子式 |
C9H11NO7S |
分子量 |
277.25 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxy-3-sulfooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m0/s1 |
InChI 键 |
SWJDFMNJUOJVPA-LURJTMIESA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)OS(=O)(=O)O)O |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)OS(=O)(=O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
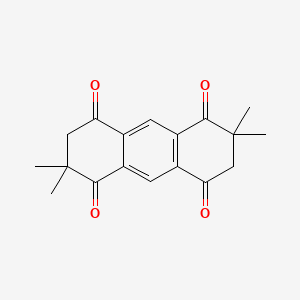
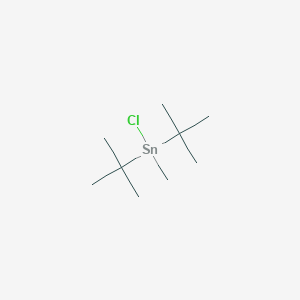
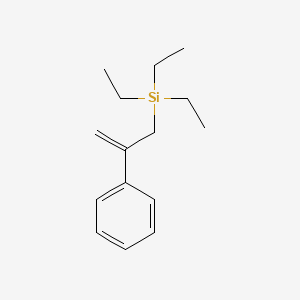
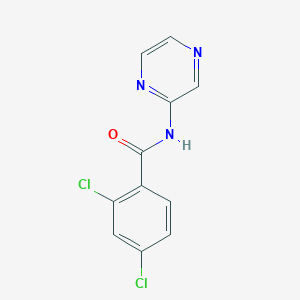
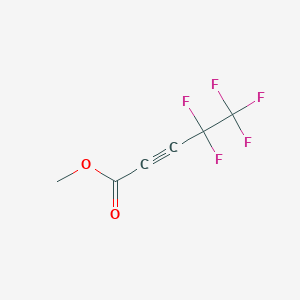
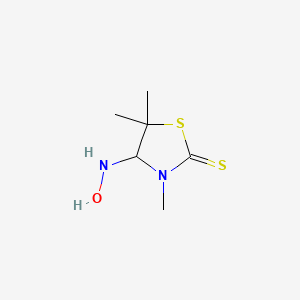

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
